molecular formula C7H4BrN3O2 B3280351 1H-Benzimidazole, 5-bromo-7-nitro- CAS No. 713530-57-5

1H-Benzimidazole, 5-bromo-7-nitro-

Cat. No. B3280351
CAS RN: 713530-57-5
M. Wt: 242.03 g/mol
InChI Key: IRYJFUNUDRADTJ-UHFFFAOYSA-N
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Description

“1H-Benzimidazole, 5-bromo-7-nitro-” is a derivative of benzimidazole, which is a heterocyclic compound . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . The molecular formula of 5-Bromo-1H-benzimidazole is C7H5BrN2 .


Synthesis Analysis

Benzimidazoles can be synthesized through a one-pot procedure that involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . Another method involves the use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization . A new benzimidazole derivative, 5-Bromo-1,3-dihydro-4,6,7-trinitrobenzimidazol-2-one (BTB), was synthesized and evaluated as a corrosion inhibitor .


Molecular Structure Analysis

The molecular structure of 5-Bromo-1H-benzimidazole consists of a benzene ring fused to an imidazole ring . The average mass is 197.032 Da and the monoisotopic mass is 195.963608 Da .


Chemical Reactions Analysis

Benzimidazoles have been found to be effective corrosion inhibitors for metals in extremely aggressive, corrosive acidic media . The inhibitory action of BTB was studied through mass loss measurements and electrochemical analyses .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-1H-benzimidazole include an average mass of 197.032 Da and a monoisotopic mass of 195.963608 Da .

Mechanism of Action

The mechanism of action of benzimidazoles as corrosion inhibitors involves the formation of a protective layer on the metal surface . The inhibition potential of the tested inhibitor depends on its electron donation/acceptance capacity .

Safety and Hazards

5-Bromo-1H-benzimidazole is harmful if swallowed . It’s always important to handle chemicals with care and use appropriate safety measures.

properties

IUPAC Name

6-bromo-4-nitro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-4-1-5-7(10-3-9-5)6(2-4)11(12)13/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYJFUNUDRADTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501302450
Record name 5-Bromo-7-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole, 5-bromo-7-nitro-

CAS RN

713530-57-5
Record name 5-Bromo-7-nitro-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=713530-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-7-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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